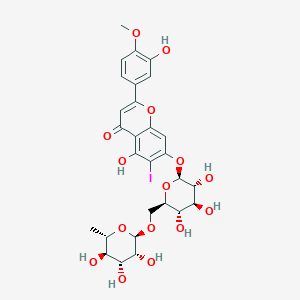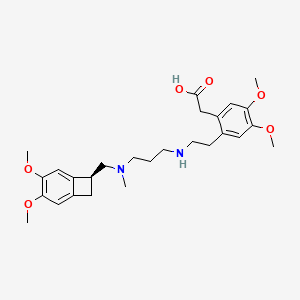
依伐布雷定杂质 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivabradine Impurity 5, also known by its CAS number 1462470-54-7, is a chemical compound with the molecular formula C27H38N2O6 and a molecular weight of 486.61. This compound is primarily used in scientific research and is not intended for human or veterinary use.
科学研究应用
Ivabradine Impurity 5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
Ivabradine Impurity 5, also known as UNII-QYE4AE4479, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in determining the heart rate .
Mode of Action
Ivabradine Impurity 5 acts by selectively inhibiting the If channels in the sinoatrial node in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the sinoatrial node, and ultimately reducing the heart rate . This results in more blood flow to the myocardium .
Biochemical Pathways
The primary biochemical pathway affected by Ivabradine Impurity 5 is the heart rate regulation pathway . By inhibiting the If channels, Ivabradine Impurity 5 slows the diastolic depolarization slope of sinoatrial node cells, reducing the heart rate . This action has downstream effects on the cardiovascular system, including reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time .
Pharmacokinetics
It is known that ivabradine, the parent compound, is a weak competitive inhibitor of cyp3a4 . Therefore, the pharmacokinetics of Ivabradine Impurity 5 can potentially be altered by strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics .
Result of Action
The primary result of Ivabradine Impurity 5’s action is a reduction in heart rate . This leads to improved blood flow to the myocardium, which can reduce the risk of hospitalization for worsening heart failure in adult patients and treat stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .
生化分析
Biochemical Properties
Ivabradine, the parent compound, is known to interact with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which plays a crucial role in determining heart rate
Cellular Effects
Ivabradine, however, has been shown to reduce heart rate by inhibiting the funny current in the sinoatrial node . This results in reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time
Molecular Mechanism
Ivabradine acts by inhibiting the pacemaker current in a dose-dependent manner . It specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement, which leads to slowing of the heart rate
Temporal Effects in Laboratory Settings
Ivabradine has been shown to have beneficial effects on heart failure patients over time
Dosage Effects in Animal Models
Ivabradine has been shown to have suppressive effects on cardiac remodeling in animal models of cardiac remodeling and heart failure . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress
Metabolic Pathways
Ivabradine, however, is known to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function
化学反应分析
Ivabradine Impurity 5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
属性
IUPAC Name |
2-[2-[2-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propylamino]ethyl]-4,5-dimethoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O6/c1-29(17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(30)31/h12-14,16,21,28H,6-11,15,17H2,1-5H3,(H,30,31)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKQHNGUAYMKY-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)CC2CC3=CC(=C(C=C23)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)C[C@H]2CC3=CC(=C(C=C23)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462470-54-7 |
Source


|
| Record name | Benzeneacetic acid, 2-(2-((3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)amino)ethyl)-4,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462470547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 2-(2-((3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)AMINO)ETHYL)-4,5-DIMETHOXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYE4AE4479 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
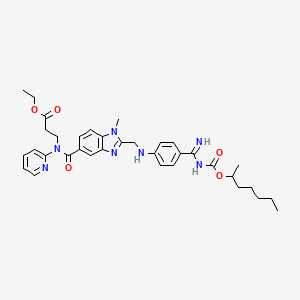
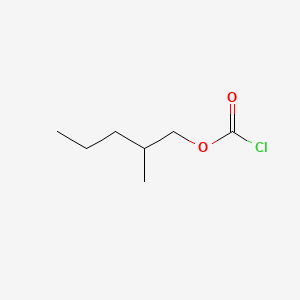
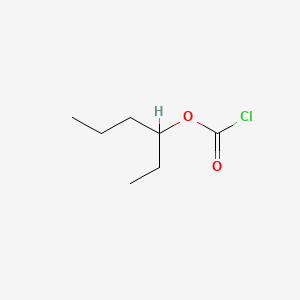

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
